An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-8-fluoroquinoline-6-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-8-fluoroquinoline-6-carboxylic Acid
Introduction
3-Chloro-8-fluoroquinoline-6-carboxylic acid is a halogenated quinoline derivative. The quinolone core structure is of significant interest in medicinal chemistry, forming the backbone of many synthetic antibacterial agents known as fluoroquinolones.[1][2] The specific substitutions of a chloro group at the 3-position, a fluoro group at the 8-position, and a carboxylic acid at the 6-position are anticipated to modulate the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its physicochemical characteristics and biological activity.
This guide provides a comprehensive overview of the anticipated physicochemical properties of 3-chloro-8-fluoroquinoline-6-carboxylic acid, drawing upon established knowledge of structurally related fluoroquinolone carboxylic acids. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of novel quinolone-based compounds.
Core Physicochemical Properties
| Property | Predicted Value/Range for 3-chloro-8-fluoroquinoline-6-carboxylic acid | Analog Data and Reference |
| Molecular Formula | C₁₀H₅BrFNO₂[3] | C₁₀H₆ClNO₂ (for 6-Chloroquinoline-3-carboxylic acid) |
| Molecular Weight | ~270.05 g/mol [3] | 207.61 g/mol (for 6-Chloroquinoline-3-carboxylic acid) |
| Melting Point (°C) | Expected to be a solid with a relatively high melting point, likely >200°C. | 242-245 °C (for 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)[4] |
| pKa | Estimated to be in the range of 5.5 - 6.5. | pKa = 6.12 (for 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid)[5] |
| Aqueous Solubility | Expected to have low intrinsic aqueous solubility, with pH-dependent solubility. | Water solubility increases at pH values above the pKa. For a prodrug of a fluoroquinolone, solubility increased from 5 mg/mL at pH 7.6 to 60 mg/mL at pH 8.3.[6] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3, indicating moderate lipophilicity. | |
| Appearance | Likely a solid, ranging from off-white to light yellow in color.[4] | Off-White to Light Yellow Solid (for 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)[4] |
Structural and Spectroscopic Elucidation
The structural confirmation and detailed analysis of 3-chloro-8-fluoroquinoline-6-carboxylic acid would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. Protons on carbons adjacent to these substituents will exhibit downfield shifts.
-
¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically in the 160-180 ppm region).[7] Carbons directly attached to the electronegative halogen atoms will also be deshielded.
-
¹⁹F NMR: Fluorine NMR will show a signal for the fluorine atom at the 8-position, and its chemical shift and coupling constants can provide further structural insights.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]
-
A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.[8]
-
C-O stretching from the carboxylic acid, appearing between 1210 and 1320 cm⁻¹.[8]
-
C-Cl and C-F stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the molecule. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), aiding in structural confirmation.
Experimental Protocols for Physicochemical Characterization
To empirically determine the physicochemical properties of 3-chloro-8-fluoroquinoline-6-carboxylic acid, the following experimental workflows are recommended.
Determination of Melting Point
A standard capillary melting point apparatus would be employed. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
pKa Determination by Potentiometric Titration
Protocol:
-
Preparation of Analyte Solution: Accurately weigh a sample of 3-chloro-8-fluoroquinoline-6-carboxylic acid and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Solubility Determination (Shake-Flask Method)
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values.
-
Equilibration: Shake the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Analytical Methodologies for Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of quinolone carboxylic acids.[9][10]
Reversed-Phase HPLC (RP-HPLC)
A typical RP-HPLC method for the analysis of 3-chloro-8-fluoroquinoline-6-carboxylic acid would involve:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter to control the ionization state and retention of the acidic analyte.
-
Detection: UV detection is suitable due to the chromophoric nature of the quinoline ring system. The detection wavelength is typically set around the absorption maximum of the compound.[9]
Synthesis Outline
The synthesis of 3-chloro-8-fluoroquinoline-6-carboxylic acid would likely follow established methodologies for quinolone synthesis, such as the Gould-Jacobs reaction.[1]
Caption: A generalized workflow for the synthesis of a quinolone carboxylic acid.
The synthesis would likely start from a suitably substituted aniline, which is reacted with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the quinolone ring system. Subsequent chlorination and hydrolysis of the ester would yield the final carboxylic acid.[1][11]
Stability Considerations
Fluoroquinolone antibiotics can be susceptible to degradation under certain conditions. Stability studies are crucial to determine the shelf-life and appropriate storage conditions.
-
pH Stability: The stability of the compound should be evaluated across a range of pH values.
-
Photostability: Exposure to light, particularly UV radiation, can lead to photodegradation. Samples should be stored in light-protected containers.
-
Temperature Stability: The effect of temperature on the stability of the compound in both solid and solution states should be assessed.[12]
Conclusion
While direct experimental data for 3-chloro-8-fluoroquinoline-6-carboxylic acid is limited, a comprehensive understanding of its physicochemical properties can be extrapolated from the extensive knowledge base of related fluoroquinolone compounds. The methodologies and theoretical considerations outlined in this guide provide a robust framework for its synthesis, characterization, and analysis. As a molecule with potential applications in drug discovery, a thorough investigation of its properties is essential for its future development.
References
- Synthesis of Fluoroquinolone Antibiotics.
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones - PMC.
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI.
- comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods - Benchchem.
- A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry - ACS Publications.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI.
- Binding of Fluoroquinolone Carboxylic Acid Derivatives to Clay Minerals - ACS Publications.
- 6-Chloroquinoline-3-carboxylic acid AldrichCPR 118791-14-3 - Sigma-Aldrich.
- 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID | 71082-53-6 - ChemicalBook.
- 8-Fluoroquinoline-3-carboxylic acid - Sigma-Aldrich.
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1.
- Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review - ResearchGate.
- WO2016120813A1 - Fluoroquinolone carboxylic acid compounds and use thereof for the preparation of besifloxacin hydrochloride - Google Patents.
- The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online.
- 21.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.
- US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents.
- Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage - Quest Journals.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure - DOI.
- Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction - RSC Publishing.
- Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem - NIH.
- Buy 3-Chloroquinoline-6-carboxylic acid (EVT-12025855) - EvitaChem.
- A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed.
- Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin - Academic Journals.
- 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem.
- Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed.
- Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI.
- Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents - PubMed.
- Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection - moca.net.ua.
- 8-fluoro-6-methylquinoline-3-carboxylic acid — Chemical Substance Information - NextSDS.
- 8-Fluoroisoquinoline-6-carboxylic Acid - Benchchem.
- 115813-23-5|7-Chloro-3-fluoroquinoline-8-carboxylic acid|BLD Pharm.
- pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
- Table of Acids with Ka and pKa Values* CLAS.
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]
- 3. 3-Bromo-8-fluoroquinoline-6-carboxylic Acid | C10H5BrFNO2 | CID 177819474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. questjournals.org [questjournals.org]
- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
